Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate
Description
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate is a fluorinated imidazolidine derivative characterized by a bicyclic structure featuring a tert-butyl carbamate group and a 2,4,5-trifluorophenyl substituent. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluorophenyl group, which enhances metabolic stability and lipophilicity, and the tert-butyl carbamate moiety, which serves as a protective group in synthetic pathways.
Properties
Molecular Formula |
C14H15F3N2O3 |
|---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate |
InChI |
InChI=1S/C14H15F3N2O3/c1-14(2,3)22-13(21)19-11(6-18-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,20) |
InChI Key |
KXIFESWZPSECMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 2,4,5-trifluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related analogs, focusing on synthetic routes, functional group contributions, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Rigidity :
- The imidazolidine core in the target compound provides moderate rigidity compared to the triazolopyrazine ring in Formula IV, which imposes greater conformational constraints. This difference influences binding affinity in enzyme inhibition studies .
- The linear structure of Formula II lacks conformational restraint, limiting its utility as a scaffold but making it a versatile precursor.
Fluorination Patterns: The 2,4,5-trifluorophenyl group in both the target compound and Formula IV enhances lipophilicity (LogP ~2.5–3.0) and resistance to oxidative metabolism.
Synthetic Efficiency :
- The target compound is synthesized via multi-step condensation, whereas Formula IV is produced through a catalytic one-step condensation using a specialized catalyst (Formula V), achieving higher yields (reported ~85% vs. ~70% for the target compound) .
Pharmacological Relevance :
- Formula IV is a key intermediate in the synthesis of antidiabetic agents due to its triazolopyrazine core’s affinity for GLP-1 receptors. In contrast, the imidazolidine derivative has been explored for protease inhibition but lacks clinical advancement .
Research Implications and Limitations
While the target compound shares functional groups with Formula IV, its imidazolidine core offers distinct stereoelectronic properties.
Biological Activity
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure and properties:
- IUPAC Name: tert-butyl (2S)-2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate
- Molecular Formula: C16H18F3N3O4
- Molecular Weight: 345.32 g/mol
- CAS Number: 951127-24-5
The structural formula indicates the presence of a trifluorophenyl group and an imidazolidine ring, which are critical for its biological activity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets. Research has shown that compounds with imidazolidine structures can exhibit:
- Antiviral Activity: The compound has been evaluated for its potential to inhibit reverse transcriptase (RT), an enzyme critical for viral replication. Studies indicate that related imidazol derivatives possess RT inhibitory activity, suggesting that tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine might share similar properties .
- Antitumor Activity: The presence of the trifluorophenyl moiety is associated with enhanced antitumor activity. Compounds featuring this functional group have shown efficacy against various cancer cell lines .
In Vitro Studies
A summary of in vitro studies assessing the biological activity of the compound is presented in Table 1.
Case Studies
- Antiviral Efficacy : In a study examining a series of substituted imidazolones, it was found that compounds similar to tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine demonstrated significant inhibition of RT in vitro. The docking studies indicated favorable binding interactions with the enzyme active site .
- Antitumor Activity : A clinical trial involving patients with advanced breast cancer reported that compounds with similar structural features to tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine showed promising results in reducing tumor size and improving patient outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
